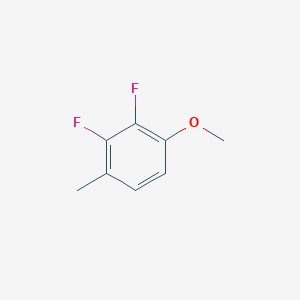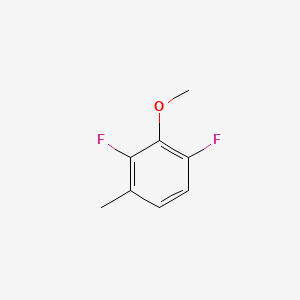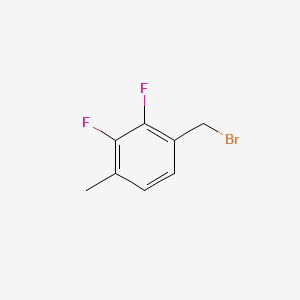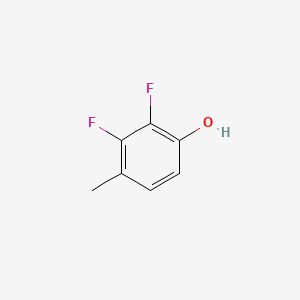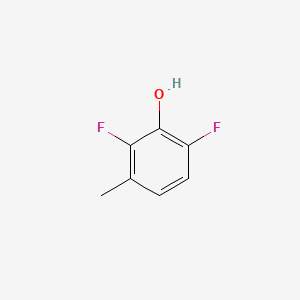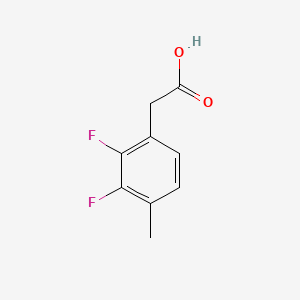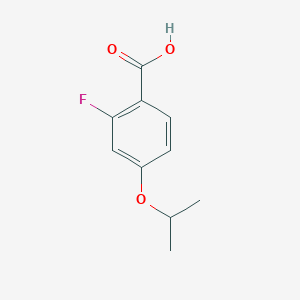
2-氟-4-异丙氧基苯甲酸
描述
Synthesis Analysis
The synthesis of related fluorobenzoic acid derivatives involves various chemical reactions and starting materials. For instance, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione, a potential hypoxia imaging agent, was achieved using 2-hydroxymethyl 1,4-naphthoquinone and 4-[18F]fluorobenzoic acid with dicyclohexyl carbodiimide as a coupling agent . Another synthesis approach for 2-fluoro-6-iodobenzoic acid used 2-amino-6-fluorobenzoic acid as a starting material, involving carboxyl group protection, diazotization, iodosubstitution, and deprotection steps . Additionally, 2-fluorobenzoylthiourea was synthesized from 2-fluorocarboxylic acid through acylchloration and acylation with 2-amino pyridine .
Molecular Structure Analysis
The molecular structure of fluorobenzoic acid derivatives is characterized by the presence of a fluorine atom, which can influence the electronic distribution and reactivity of the molecule. For example, in the structure of 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, the 2-fluorobenzoyl group maintains a trans-cis conformation with respect to the thiono C=S bond, and the propionic acid group adopts an anti conformation . The presence of fluorine can also affect the hydrogen bonding patterns within the crystal structure, as seen in the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid .
Chemical Reactions Analysis
Fluorobenzoic acid derivatives can participate in various chemical reactions due to the reactivity of the carboxylic acid group and the influence of the fluorine atom. The papers provided do not detail specific reactions of 2-fluoro-4-isopropoxybenzoic acid but do mention the use of fluorobenzoic acids in coupling reactions and the potential for various substitutions on the benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzoic acid derivatives are influenced by the substituents on the benzene ring. For instance, the presence of a fluorine atom can increase the acidity of the carboxylic acid group and affect the compound's boiling and melting points. The provided papers do not offer specific data on the physical and chemical properties of 2-fluoro-4-isopropoxybenzoic acid but do mention the high purity and stability of synthesized compounds, as well as their potential applications in medical imaging and other fields .
科学研究应用
-
Chemical Synthesis
- Application : 2-Fluoro-4-isopropoxybenzoic acid is a chemical compound used in the field of chemistry for various syntheses .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results : The outcomes of these syntheses would vary widely depending on the specific reactions being performed .
-
Nucleic Acid Research
- Application : A related compound, 2’-Fluoro modified nucleic acids, has been used in research related to nucleic acids .
- Method : These 2’-Fluoro modified nucleic acids have been used in polymerase-directed synthesis. The 2’-Fluoro substitutions stabilize the N-glycosidic linkage, blocking base loss and subsequent backbone cleavage .
- Results : The use of 2’-Fluoro modified nucleic acids in MALDI analysis showed no base loss or backbone fragmentation, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .
-
Preparation of Bioactive Compounds
- Application : 4-Isopropoxybenzoic acid, a compound related to 2-Fluoro-4-isopropoxybenzoic acid, is used to prepare bioactive compounds .
- Method : This compound is used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine by reacting with N-phenylhydrazinecarbothioamide in the presence of phosphorusoxychloride .
- Results : The specific results or outcomes of this preparation would depend on the specific bioactive compound being synthesized .
-
Acidity Comparison
- Field : Organic Chemistry
- Application : The acidity of 2-fluorobenzoic acid and 4-fluorobenzoic acid has been compared . Despite intramolecular hydrogen bonding, 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .
- Method : The comparison is based on the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
- Results : The higher acidity of 2-fluorobenzoic acid is attributed to the strong -I effect of fluorine, which takes precedence over the hydrogen bonding .
-
Preparation of Other Fluorinated Compounds
- Field : Chemical Synthesis
- Application : 2-Fluoro-4-isopropoxybenzoic acid could potentially be used in the synthesis of other fluorinated compounds .
- Method : The specific methods would depend on the particular synthesis being performed .
- Results : The outcomes of these syntheses would vary widely depending on the specific reactions being performed .
-
Acidity Comparison
- Field : Organic Chemistry
- Application : The acidity of 2-fluorobenzoic acid and 4-fluorobenzoic acid has been compared . Despite intramolecular hydrogen bonding, 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .
- Method : The comparison is based on the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
- Results : The higher acidity of 2-fluorobenzoic acid is attributed to the strong -I effect of fluorine, which takes precedence over the hydrogen bonding .
-
Preparation of Other Fluorinated Compounds
- Field : Chemical Synthesis
- Application : 2-Fluoro-4-isopropoxybenzoic acid could potentially be used in the synthesis of other fluorinated compounds .
- Method : The specific methods would depend on the particular synthesis being performed .
- Results : The outcomes of these syntheses would vary widely depending on the specific reactions being performed .
属性
IUPAC Name |
2-fluoro-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYMPARUPZDGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379077 | |
| Record name | 2-Fluoro-4-isopropoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-isopropoxybenzoic acid | |
CAS RN |
289039-81-2 | |
| Record name | 2-Fluoro-4-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-isopropoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-fluoro-4-(1-methylethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

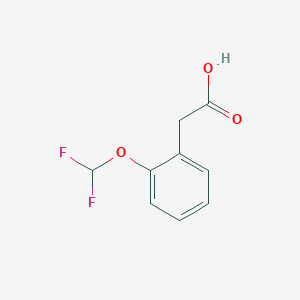
![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)
